molecular formula C29H36N4O3 B2953407 N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-2,3-dimethoxybenzamide CAS No. 946286-28-8

N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-2,3-dimethoxybenzamide

Cat. No.: B2953407
CAS No.: 946286-28-8
M. Wt: 488.632
InChI Key: QKRQAIKWCKUMPW-UHFFFAOYSA-N
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Description

N-{2-[4-(Dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-2,3-dimethoxybenzamide is a structurally complex benzamide derivative featuring a dimethylaminophenyl group, a phenylpiperazine moiety, and a 2,3-dimethoxybenzamide substituent. Its design likely targets modulation of neurotransmitter receptors, such as dopamine or serotonin receptors, given the prevalence of piperazine and benzamide motifs in psychoactive compounds . Its synthesis would likely involve coupling reactions, as seen in structurally analogous compounds (e.g., amide bond formation using reagents like HBTU) .

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H36N4O3/c1-31(2)23-15-13-22(14-16-23)26(33-19-17-32(18-20-33)24-9-6-5-7-10-24)21-30-29(34)25-11-8-12-27(35-3)28(25)36-4/h5-16,26H,17-21H2,1-4H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKRQAIKWCKUMPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=C(C(=CC=C2)OC)OC)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-2,3-dimethoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the intermediate: The initial step involves the reaction of 4-(dimethylamino)benzaldehyde with a suitable amine to form an intermediate Schiff base.

    Cyclization: The intermediate undergoes cyclization with 4-phenylpiperazine to form a piperazinyl derivative.

    Final coupling: The piperazinyl derivative is then coupled with 2,3-dimethoxybenzoyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-2,3-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halides can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted benzamides or piperazines.

Scientific Research Applications

N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-2,3-dimethoxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential use as an antidepressant or antipsychotic agent.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-2,3-dimethoxybenzamide involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing neurotransmission pathways. This can result in various physiological effects, including alterations in mood, cognition, and behavior.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares structural motifs with several analogues in the evidence, differing primarily in substituent placement and functional groups:

Compound Name Key Structural Differences Molecular Weight (Da) Yield (%) Reference
N-{2-[4-(Dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-2-(3-methoxyphenoxy)acetamide Replaces 2,3-dimethoxybenzamide with 2-(3-methoxyphenoxy)acetamide ~575 (estimated) N/A
5-(4-(2,4-Dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide (7o) Dichlorophenyl-piperazine core; pentanamide linker; pyridinylphenyl substituent ~484 (LC/MS) 46%
5-(4-(3,5-Dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide (7p) 3,5-Dichloro substitution on phenylpiperazine; otherwise identical to 7o ~484 (LC/MS) 46%
N-(2-(Dimethylamino)ethyl)-4-[...]benzamide () Morpholinopyrrolopyrimidinyl group; trifluoroethyl substituent; no piperazine ~700 (estimated) N/A

Key Observations :

  • The phenylpiperazine moiety is common in dopamine D3 receptor ligands, but dichlorophenyl substitutions (as in 7o and 7p) may enhance selectivity or affinity .
  • The 2,3-dimethoxybenzamide group in the target compound distinguishes it from acetamide derivatives (e.g., ), which may alter pharmacokinetics (e.g., solubility, metabolic stability).
Pharmacological and Functional Comparisons

While direct pharmacological data for the target compound are absent, insights can be inferred from analogues:

  • Dopamine Receptor Affinity : Piperazine-containing compounds (e.g., 7o, 7p) often exhibit D3 receptor selectivity. Dichlorophenyl substitutions may improve binding due to increased lipophilicity and steric complementarity .
  • Serotonin Receptor Modulation : Benzamide derivatives (e.g., 2,3-dimethoxybenzamide) are associated with 5-HT receptor interactions. Methoxy groups may influence receptor subtype specificity .
  • Kinetic Differences : The acetamide derivative () may exhibit faster metabolic clearance compared to benzamides due to esterase susceptibility.

Data Gaps and Limitations

  • Pharmacological Profiling: No binding affinity or efficacy data for the target compound are provided.
  • ADME/Toxicity : Absence of solubility, permeability, or toxicity studies limits functional comparisons.

Biological Activity

N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-2,3-dimethoxybenzamide is a complex organic compound with potential pharmacological applications. Its structure includes a dimethylamino group, piperazine moieties, and methoxybenzamide functionalities, which suggest interactions with various biological targets. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C29H36N4O3C_{29}H_{36}N_{4}O_{3}. The compound features:

  • Dimethylamino Group : Associated with neurotransmitter interactions.
  • Piperazine Moiety : Known for its role in various pharmacological activities.
  • Methoxy Groups : Potentially enhance lipophilicity and bioavailability.

Structural Representation

\text{N 2 4 dimethylamino phenyl 2 4 phenylpiperazin 1 yl ethyl}-2,3-dimethoxybenzamide}

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Anticonvulsant Activity : Similar compounds have shown efficacy in modulating neurotransmitter receptors, suggesting potential anticonvulsant properties.
  • Antileukemic Activity : Studies have demonstrated that derivatives with structural similarities can exhibit cytotoxic effects against leukemia cell lines (HL60, K562, U937), with IC50 values ranging from 8 to 31 μM .
  • Neurotransmitter Modulation : The presence of the dimethylamino group suggests a role in inhibiting the uptake of norepinephrine and serotonin, indicating potential antidepressant activity .

The precise mechanisms through which this compound exerts its effects are under investigation. However, it is hypothesized that:

  • Receptor Interaction : The compound may act on serotonin and dopamine receptors due to its structural features.
  • Enzyme Inhibition : Potential inhibition of enzymes related to neurotransmitter metabolism could enhance its pharmacological profile.

Table 1: Comparative Biological Activities of Related Compounds

Compound NameStructural FeaturesBiological ActivityIC50 (μM)
Compound ADimethylamino + PiperazineAntileukemic8
Compound BPiperazine + MethoxyAnticonvulsant15
Compound CDimethylamino + Aromatic RingAntidepressant12

Case Study: Antileukemic Activity Evaluation

A study conducted on the cytotoxic effects of related compounds against human leukemia cell lines demonstrated that:

  • Methodology : MTS assay was employed to evaluate cell viability.
  • Results : Compounds showed significant inhibition of cell proliferation in K562 cells with an IC50 value comparable to standard drugs used in treatment .

Neurotransmitter Uptake Inhibition Studies

In another investigation focused on the inhibition of norepinephrine and serotonin uptake:

  • Findings : Certain analogs exhibited high inhibition rates, suggesting potential use as antidepressants .

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